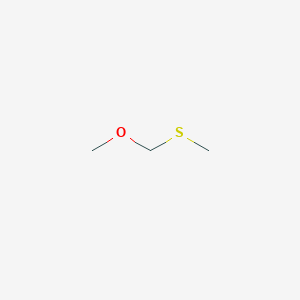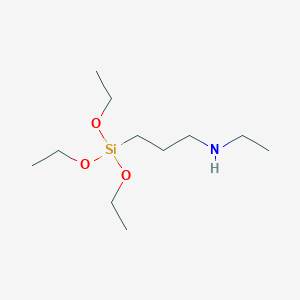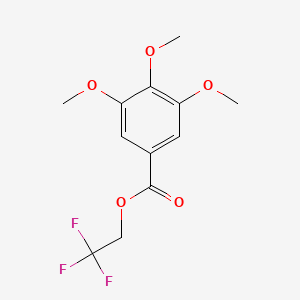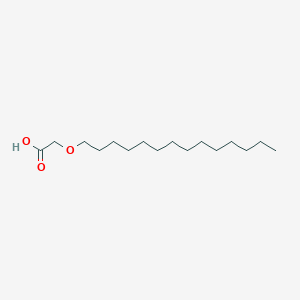
Gadolinium--indium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium–indium (3/1) is an intermetallic compound composed of gadolinium and indium in a 3:1 atomic ratio. This compound is part of the rare-earth metal alloys, which are known for their unique magnetic, electronic, and structural properties. Gadolinium is a lanthanide element with significant magnetic properties, while indium is a post-transition metal known for its malleability and ability to form alloys.
準備方法
Synthetic Routes and Reaction Conditions: Gadolinium–indium (3/1) can be synthesized through various methods, including solid-state reactions and high-temperature alloying. One common method involves the direct reaction of gadolinium and indium metals in a controlled atmosphere. The metals are heated to a temperature where they can react to form the desired intermetallic compound. The reaction typically occurs in a vacuum or inert gas environment to prevent oxidation.
Industrial Production Methods: In industrial settings, gadolinium–indium (3/1) is produced using high-purity gadolinium and indium metals. The metals are melted together in an induction furnace under a protective atmosphere. The molten alloy is then cast into molds and allowed to cool slowly to form the intermetallic compound. The resulting material is then subjected to various heat treatments to achieve the desired phase and microstructure.
化学反応の分析
Types of Reactions: Gadolinium–indium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen or air, gadolinium–indium (3/1) can form oxides. This reaction is typically carried out at elevated temperatures.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to revert to its metallic form.
Substitution: Gadolinium–indium (3/1) can participate in substitution reactions with other metals or non-metals, leading to the formation of new intermetallic compounds.
Major Products Formed:
Oxidation: Gadolinium oxide and indium oxide.
Reduction: Metallic gadolinium and indium.
Substitution: Various intermetallic compounds depending on the substituting element.
科学的研究の応用
Gadolinium–indium (3/1) has several scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: Investigated for its potential use in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents.
Medicine: Explored for its potential in targeted drug delivery systems and as a component in medical imaging technologies.
Industry: Utilized in the production of high-performance magnets, electronic devices, and advanced materials for aerospace and defense applications.
作用機序
The mechanism by which gadolinium–indium (3/1) exerts its effects is primarily related to its magnetic and electronic properties. Gadolinium’s unpaired electrons contribute to its strong magnetic moment, making it useful in applications requiring high magnetic susceptibility. The compound’s ability to form stable alloys with indium enhances its structural integrity and resistance to corrosion. These properties are leveraged in various technological and medical applications.
類似化合物との比較
Gadolinium–aluminum (3/1): Similar magnetic properties but different structural characteristics.
Gadolinium–gallium (3/1): Comparable in terms of magnetic susceptibility but varies in electronic properties.
Gadolinium–tin (3/1): Shares some magnetic properties but differs in chemical reactivity and stability.
Uniqueness: Gadolinium–indium (3/1) is unique due to its combination of gadolinium’s magnetic properties and indium’s malleability and alloy-forming ability. This combination results in a compound with exceptional magnetic, electronic, and structural properties, making it suitable for a wide range of scientific and industrial applications.
特性
CAS番号 |
12064-67-4 |
|---|---|
分子式 |
Gd3In |
分子量 |
586.6 g/mol |
IUPAC名 |
gadolinium;indium |
InChI |
InChI=1S/3Gd.In |
InChIキー |
IZMDFWKFKQNRAJ-UHFFFAOYSA-N |
正規SMILES |
[In].[Gd].[Gd].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



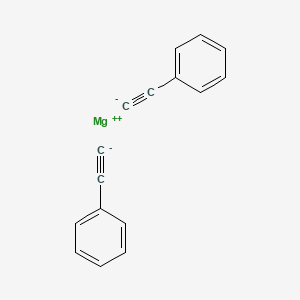
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)
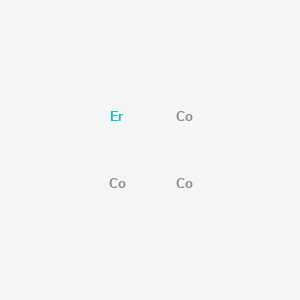
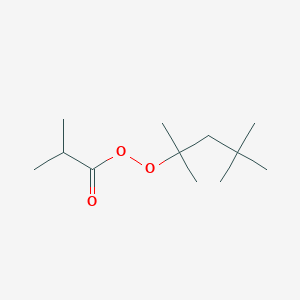


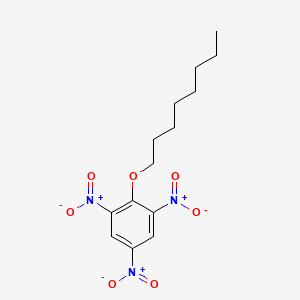
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)

